- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159

Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

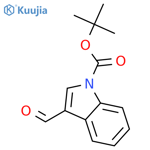

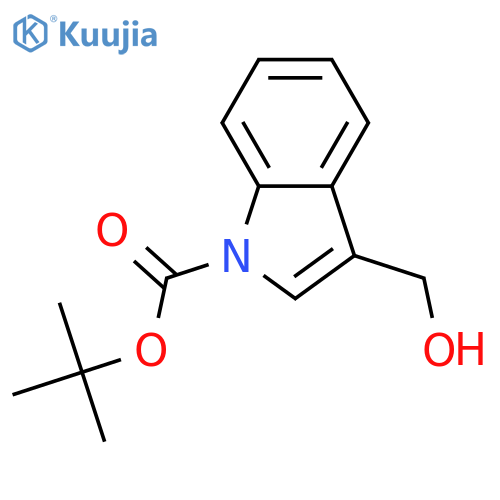

96551-22-3 structure

Nom du produit:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Numéro CAS:96551-22-3

Le MF:C14H17NO3

Mégawatts:247.289684057236

MDL:MFCD05864717

CID:803502

PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester

- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester

- 1-Boc-3-Hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate

- N-Boc-3-(hydroxymethyl)indole

- 1-Boc-3-hydroxymethyl-indole

- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 1-N-Boc-indole-3-methanol

- OOVPQKQFSDFRFA-UHFFFAOYSA-N

- BCP26926

- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)

- N-Boc-1H-indole-3-methanol

- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole

- SY015985

- MFCD05864717

- 11Z-0700

- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole

- ALBB-016769

- F2158-2280

- SCHEMBL1520892

- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole

- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

- J-524490

- 96551-22-3

- DB-025981

- SB40328

- DTXSID80454365

- CS-W005763

- AB1294

- AKOS005069607

- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

-

- MDL: MFCD05864717

- Piscine à noyau: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3

- La clé Inchi: OOVPQKQFSDFRFA-UHFFFAOYSA-N

- Sourire: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 247.12100

- Masse isotopique unique: 247.12084340g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 3

- Complexité: 311

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.4

- Surface topologique des pôles: 51.5

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: No data available

- Point de fusion: No data available

- Point d'ébullition: 396°C at 760 mmHg

- Point d'éclair: 193.3℃

- Indice de réfraction: 1.553

- Le PSA: 51.46000

- Le LogP: 2.91680

- Pression de vapeur: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Instructions de sécurité: H303+H313+H333

-

Identification des marchandises dangereuses:

- Conditions de stockage:Sealed in dry,Room Temperature

- Niveau de danger:IRRITANT

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | H946760-2g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

$ 138.00 | 2023-04-15 | ||

| Chemenu | CM101361-10g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D406526-1g |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |

96551-22-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Apollo Scientific | OR1698-10g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 10g |

£171.00 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 5g |

¥465.0 | 2022-10-09 | |

| eNovation Chemicals LLC | D691256-10g |

N-Boc-3-(hydroxymethyl)indole |

96551-22-3 | >95% | 10g |

$195 | 2024-07-20 | |

| Apollo Scientific | OR1698-1g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 1g |

£45.00 | 2024-05-26 | |

| TRC | H946760-5 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 5g |

230.00 | 2021-08-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 250mg |

¥45.0 | 2022-10-09 | |

| TRC | H946760-2 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

110.00 | 2021-08-05 |

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt

Référence

- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

Référence

- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt

Référence

- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt

Référence

- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Référence

- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Référence

- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Référence

- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt

Référence

- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium borohydride

Référence

- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt

Référence

- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

Référence

- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt

1.2 Reagents: Water ; 15 min, rt

1.2 Reagents: Water ; 15 min, rt

Référence

- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

- Indole-3-carboxaldehyde

- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate

- Di-tert-butyl dicarbonate

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Littérature connexe

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) Produits connexes

- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)

- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

- 220499-12-7(1-Boc-4-hydroxymethylindole)

- 2172520-00-0(3-(Propan-2-yl)-1H-pyrazole hydrochloride)

- 306289-54-3(N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-4-(dimethylsulfamoyl)benzamide)

- 1112-33-0((2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid)

- 2249059-44-5(N-(cyanomethyl)-2-(2H-indazol-2-yl)acetamide)

- 1371638-10-6(N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Pureté:99%/99%

Quantité:25g/100g

Prix ($):394.0/1403.0